molecular formula C15H13ClO2 B6403381 3-(3-Chloro-5-methylphenyl)-2-methylbenzoic acid CAS No. 1261945-71-4

3-(3-Chloro-5-methylphenyl)-2-methylbenzoic acid

Cat. No.: B6403381
CAS No.: 1261945-71-4
M. Wt: 260.71 g/mol
InChI Key: BYDHDFPWAWNMKB-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-methylphenyl)-2-methylbenzoic acid is an organic compound characterized by the presence of a chloro and methyl group on the phenyl ring

Properties

IUPAC Name

3-(3-chloro-5-methylphenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-9-6-11(8-12(16)7-9)13-4-3-5-14(10(13)2)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDHDFPWAWNMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690321
Record name 3'-Chloro-2,5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261945-71-4
Record name 3'-Chloro-2,5'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-5-methylphenyl)-2-methylbenzoic acid typically involves the reaction of 3-chloro-5-methylphenyl isocyanate with a suitable benzoic acid derivative. The reaction is carried out in an anhydrous environment, often using pyridine as a solvent .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is common to optimize the reaction conditions .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium hydroxide or ammonia in aqueous solution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

3-(3-Chloro-5-methylphenyl)-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Chloro-5-methylphenyl)-2-methylbenzoic acid exerts its effects involves interactions with specific molecular targets. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

  • 3-Chloro-5-methylphenylboronic acid
  • 3-Chloro-5-methylphenylcarbamate

Comparison: 3-(3-Chloro-5-methylphenyl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

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